6-Amino-4-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex heterocyclic molecule with the following chemical formula:
C23H20Cl2N4O3
.Vorbereitungsmethoden
Industrial Production Methods:: As of now, industrial-scale production methods for this compound remain limited due to its specialized nature. Researchers and pharmaceutical companies may explore more efficient and scalable synthetic routes in the future.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound contains several functional groups (e.g., phenol, nitrile), making it susceptible to oxidation reactions.
Substitution: The dichlorobenzyl group could undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitrile group to an amine is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed experimental data would be needed to ascertain the major products.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers may use this compound as a building block for designing novel molecules.
Drug Discovery: Its unique structure could inspire drug development efforts.
Biological Activity: Investigating its effects on cellular processes, receptors, or enzymes.
Anticancer Potential: Due to its heterocyclic nature, it might exhibit antitumor properties.
Material Science:
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, this specific structure stands out due to its dichlorobenzyl and pyrano ring moieties. Similar compounds include:
Eigenschaften
Molekularformel |
C21H16Cl2N4O2 |
---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
6-amino-4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-11-18-19(16(9-24)20(25)29-21(18)27-26-11)12-3-2-4-15(7-12)28-10-13-5-6-14(22)8-17(13)23/h2-8,19H,10,25H2,1H3,(H,26,27) |
InChI-Schlüssel |
ZRCDJVBYLRXYGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.